
Naloxone-3,14-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone-3,14-diacetate: is a derivative of naloxone, an opioid antagonist used to reverse the effects of opioid overdose. This compound is structurally similar to naloxone but has acetyl groups at the 3 and 14 positions, which may alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naloxone-3,14-diacetate typically involves the acetylation of naloxone. The process begins with naloxone as the starting material, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation at the 3 and 14 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Naloxone-3,14-diacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the 6-keto position.
Reduction: Reduction reactions can convert the 6-keto group to a hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Naloxone.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, naloxone-3,14-diacetate is used as a reference compound for studying the structure-activity relationships of opioid antagonists. It helps in understanding how modifications at specific positions affect the overall activity and binding affinity of the molecule.
Biology
In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of opioid antagonists. It serves as a model compound for investigating the metabolism and excretion pathways of acetylated derivatives of naloxone.
Medicine
In medicine, this compound is explored for its potential use in treating opioid overdose. Its modified structure may offer advantages in terms of duration of action and bioavailability compared to naloxone.
Industry
In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems for opioid antagonists. It helps in optimizing the efficacy and safety profiles of these medications.
Wirkmechanismus
Naloxone-3,14-diacetate exerts its effects by competitively inhibiting the µ-opioid receptors in the central nervous system. By binding to these receptors, it prevents opioid agonists from exerting their effects, thereby reversing opioid-induced respiratory depression and other symptoms of overdose. The acetyl groups may influence the compound’s binding affinity and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naloxone: The parent compound, used widely for opioid overdose reversal.
Naltrexone: Another opioid antagonist with a longer duration of action.
Nalmefene: A structurally similar compound with a longer half-life and higher potency.
Uniqueness
Naloxone-3,14-diacetate is unique due to its acetylation at the 3 and 14 positions, which may confer distinct pharmacokinetic properties. This modification can potentially enhance its bioavailability and duration of action compared to naloxone, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H25NO6 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C23H25NO6/c1-4-10-24-11-9-22-19-15-5-6-17(28-13(2)25)20(19)29-21(22)16(27)7-8-23(22,18(24)12-15)30-14(3)26/h4-6,18,21H,1,7-12H2,2-3H3/t18-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
HXBIBDFSLORHLJ-HGSOSGBHSA-N |
Isomerische SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
Kanonische SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



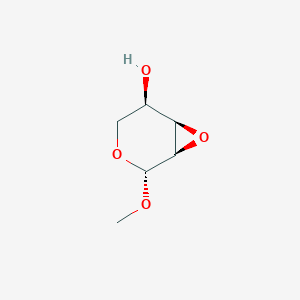

![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
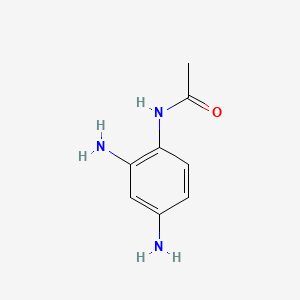
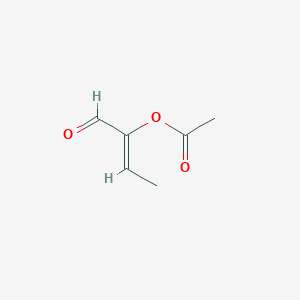
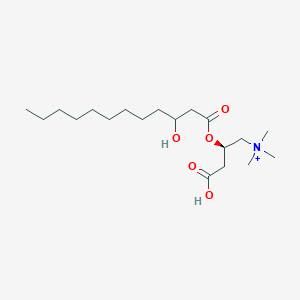
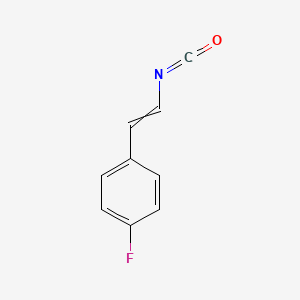
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

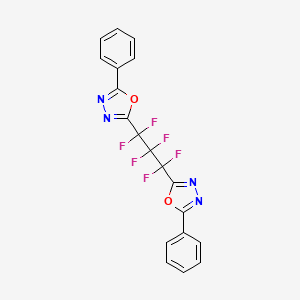
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)

